physical and chemical properties of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate
physical and chemical properties of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate, a bi-aryl compound of interest in contemporary chemical and pharmaceutical research. While extensive experimental data for this specific molecule is not widely available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and predictive modeling to offer a robust profile for researchers, scientists, and drug development professionals. This guide covers the compound's identity, its predicted physicochemical properties, a plausible synthetic route via Suzuki-Miyaura coupling, a detailed experimental protocol for solubility determination, and an analysis of its expected spectral characteristics.
Compound Identification and Overview
Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate is a complex organic molecule characterized by a bi-aryl core structure. This structure features a fluorinated benzoic acid methyl ester linked to a dimethylcarbamoyl-substituted phenyl ring. The presence of ester and amide functional groups, along with the fluorinated aromatic system, suggests its potential as a scaffold in medicinal chemistry and materials science. The unique combination of these moieties can influence the molecule's steric and electronic properties, thereby affecting its biological activity and material characteristics.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate | - |
| Synonyms | Methyl 4'-(dimethylcarbamoyl)-2-fluoro-[1,1'-biphenyl]-3-carboxylate; [1,1'-Biphenyl]-3-carboxylic acid, 4'-[(dimethylamino)carbonyl]-2-fluoro-, methyl ester | [1] |
| CAS Number | 1381944-34-8 | [2][3] |
| Molecular Formula | C₁₇H₁₆FNO₃ | [4] |
| Molecular Weight | 301.31 g/mol | [4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. Due to the limited availability of experimental data for Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate, the following table includes predicted values based on computational models and data from structurally related compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Rationale |
| Melting Point | 80 - 100 °C | Estimated based on the melting point of similar aromatic amides and esters. For instance, 4-bromo-N,N-dimethylbenzamide has a melting point of 85.9 °C[5]. The bi-aryl structure and functional groups suggest a crystalline solid with a relatively high melting point. |
| Boiling Point | > 300 °C | Estimated based on the boiling points of related aromatic esters and amides, such as 4-bromo-N,N-dimethylbenzamide (303.03 °C)[5]. The high molecular weight and polarity suggest a high boiling point. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of polar ester and amide groups is countered by the large, nonpolar bi-aryl core, leading to low aqueous solubility. The principle of "like dissolves like" suggests solubility in polar aprotic solvents. |
| LogP | ~2.5 - 3.5 | The octanol-water partition coefficient (LogP) is predicted to be in this range, indicating a lipophilic character, which is common for drug-like molecules. |
| pKa | Not applicable (non-ionizable) | The molecule lacks acidic or basic functional groups that would ionize under physiological pH. |
Synthesis and Purification
A plausible and efficient synthetic route for Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds between aryl halides and aryl boronic acids or esters, making it ideal for constructing the bi-aryl core of the target molecule.[6][7][8][9]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Preparation of Precursors:
-
Synthesis of 4-bromo-N,N-dimethylbenzamide from 4-bromobenzoyl chloride and dimethylamine.[5]
-
Synthesis of methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate from the corresponding aryl halide via a Miyaura borylation reaction.
-
-
Suzuki-Miyaura Coupling:
-
The palladium-catalyzed cross-coupling of the two precursors to yield the final product.
-
Caption: Proposed synthetic pathway for Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-bromo-N,N-dimethylbenzamide (1.0 eq)
-
Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-N,N-dimethylbenzamide, methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate.
Solubility Determination Protocol
The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Addition of Compound: Add an excess amount of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate to a known volume of each buffer solution in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.
Spectral Analysis
Detailed spectral analysis is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate are not publicly available, the expected spectral features can be predicted based on its functional groups.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the ester and dimethylamide groups. The aromatic region (typically 7.0-8.5 ppm) will display a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings. The fluorine atom will further complicate the splitting patterns of the protons on its adjacent ring. The methyl ester protons will appear as a singlet around 3.9 ppm, and the N,N-dimethyl protons will likely appear as two singlets (due to restricted rotation around the C-N amide bond) or a single singlet around 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms. The carbonyl carbons of the ester and amide will appear downfield (around 165-170 ppm). The aromatic carbons will resonate in the region of 110-150 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The methyl carbons of the ester and dimethylamide will appear upfield (around 52 ppm and 37 ppm, respectively).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[13][14]
-
C=O Stretching: Strong absorption bands are expected for the carbonyl groups of the ester (around 1720-1740 cm⁻¹) and the amide (around 1630-1660 cm⁻¹).
-
C-O Stretching: A strong band for the ester C-O stretch is expected in the region of 1250-1300 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands of medium intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-1100 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[15][16][17]
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (301.31).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the dimethylamino group (-N(CH₃)₂) from the amide, or the entire carbamoyl or ester functionalities. The bi-aryl bond may also cleave under energetic conditions.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted for detailed handling and disposal information.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate. While a significant portion of the data presented is predictive due to the limited availability of experimental results, this guide offers a valuable resource for researchers by establishing a foundational understanding of the compound's characteristics. The proposed synthetic route and experimental protocols provide a practical framework for the synthesis and further investigation of this promising molecule. Future experimental validation of the predicted properties is crucial for advancing its potential applications in drug discovery and materials science.
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